
2,3-Dihydro-7-iodoinden-1-one
Overview
Description
2,3-Dihydro-7-iodoinden-1-one is a versatile small molecule scaffold with the molecular formula C₉H₇IO. It is a derivative of indene, featuring an iodine atom at the 7th position and a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-7-iodoinden-1-one typically involves the iodination of 2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2,3-Dihydro-7-iodoinden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as a precursor for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-iodoinden-1-one and its derivatives involves interaction with specific molecular targets. For instance, its derivatives may act as inhibitors or modulators of enzymes or receptors involved in various biological pathways. The iodine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
2,3-Dihydro-7-chloroinden-1-one:
Uniqueness: 2,3-Dihydro-7-iodoinden-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of iodinated organic compounds. This makes it particularly valuable in medicinal chemistry and material science .
Biological Activity
Overview
2,3-Dihydro-7-iodoinden-1-one is a small molecule with the molecular formula C₉H₇IO. It is notable for its structural features, including an iodine atom at the 7th position and a ketone group at the 1st position. This compound serves as a versatile scaffold in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₉H₇IO |
IUPAC Name | 7-iodo-2,3-dihydroinden-1-one |
InChI Key | NKVIZRKBYNZSAX-UHFFFAOYSA-N |
Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the iodination of 2,3-dihydroinden-1-one using iodine and an oxidizing agent under controlled conditions. Common solvents include acetic acid, and catalysts may be employed to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The iodine atom and ketone group are crucial for binding affinity and specificity towards various enzymes and receptors involved in biological pathways.
Potential Applications
Research indicates that this compound has applications in:
- Pharmaceutical Development : It serves as a precursor for synthesizing biologically active molecules, potentially leading to new therapeutic agents.
- Enzyme Inhibition : Derivatives of this compound have shown promise as inhibitors of specific enzymes, which could be beneficial in treating various diseases.
Case Studies and Research Findings
- Anticancer Activity : A study explored the derivatives of this compound for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
- Antimicrobial Properties : Research has also investigated the antimicrobial activity of this compound. It was found that some derivatives demonstrated effective inhibition against various bacterial strains, highlighting its potential in developing new antibacterial agents.
- Neuroprotective Effects : Another area of research focused on the neuroprotective effects of this compound derivatives. In vitro studies revealed that these compounds could protect neuronal cells from oxidative stress-induced damage.
Comparative Analysis with Similar Compounds
Compound | Key Differences | Biological Activity |
---|---|---|
2,3-Dihydro-1H-inden-1-one | Lacks iodine; less reactive | Lower biological activity |
7-Bromo-2,3-dihydro-1H-inden-1-one | Bromine instead of iodine; different reactivity | Varies; generally lower than iodine derivative |
2,3-Dihydro-7-chloroinden-1-one | Chlorine instead of iodine; different reactivity | Potentially lower due to chlorine's properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydro-7-iodoinden-1-one, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation of the indenone core using iodine sources (e.g., NIS or I₂) under electrophilic aromatic substitution conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Purity optimization requires monitoring by HPLC or GC-MS, with solvent recrystallization (e.g., ethanol/water) to remove halogenated byproducts. Safety protocols, including fume hood use and PPE, are critical due to iodine’s volatility .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., iodine’s deshielding effect on aromatic protons).
- FT-IR : Validate carbonyl (C=O) stretching (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern consistent with iodine’s natural abundance. X-ray crystallography provides definitive confirmation if single crystals are obtainable .
Q. What are the preliminary steps to assess the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antiviral Screening : Plaque reduction assays against RNA/DNA viruses.
- Dose-Response Curves : Use concentrations spanning 0.1–100 µM, with triplicate measurements. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Data should be analyzed using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Molecular docking (AutoDock Vina) can simulate interactions with catalytic systems (e.g., Pd-based catalysts). Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitored by LC-MS .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Batch Variability : Test multiple synthetic batches for purity differences.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to compare datasets. Consider structural analogs to isolate iodine’s role in activity .
Q. How can the electronic properties of this compound be exploited in material science applications?
- Methodological Answer : Characterize charge-transfer properties via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap analysis). Integrate into organic semiconductors by depositing thin films via spin-coating. Test in OLED or OFET devices, comparing performance with non-iodinated analogs. SAMs (self-assembled monolayers) on gold surfaces can study interfacial electronic effects .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation by UPLC at 24/48/72 hours.
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS.
- Photostability : Expose to UV light (300–400 nm) and monitor structural changes via ¹H NMR .
Q. Methodological Best Practices
- Data Reprodubility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in line with IUPAC guidelines. Share raw spectral data and crystallographic CIF files as supplementary materials .
- Ethical Compliance : Adhere to institutional biosafety protocols for in vitro studies. Explicitly state limitations (e.g., lack of in vivo data) in publications .
Properties
IUPAC Name |
7-iodo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZRKBYNZSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464115 | |
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-02-5 | |
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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